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molecular formula C12H14O3 B1330805 7-Methoxy-2,2-dimethylchroman-4-one CAS No. 20321-73-7

7-Methoxy-2,2-dimethylchroman-4-one

Cat. No. B1330805
M. Wt: 206.24 g/mol
InChI Key: QXKXYXNEOUCMIY-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

The title compound was synthesized by referring to Chem. Pharm. Bull., 1977, 25, 2788. To 3-methoxyphenol (8.5 g) and 3,3-dimethylacrylic acid (7.5 g) was added polyphosphoric acid (80 ml), and the solution was stirred for 2 hours at 100° C. The reaction mixture was poured into an ice water, the solution was stirred, and then extracted with diethyl ether, then sequentially washed with an aqueous solution of 2N sodium hydroxide, water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, and the solvent was evaporated in vacuo. The residue was washed with a hexane-diethyl ether system to provide the title compound (10.6 g).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:10][C:11]([CH3:16])=[CH:12][C:13](O)=[O:14]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:13](=[O:14])[CH2:12][C:11]([CH3:16])([CH3:10])[O:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
polyphosphoric acid
Quantity
80 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized
STIRRING
Type
STIRRING
Details
the solution was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
sequentially washed with an aqueous solution of 2N sodium hydroxide, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through NH silica gel
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with a hexane-diethyl ether system

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C2C(CC(OC2=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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